![molecular formula C10H13N5O3 B11378603 N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11378603.png)

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5,6-Dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide ist eine synthetische Verbindung, die zur Klasse der Triazolopyrimidine gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5,6-Dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide erfolgt in der Regel durch die Kondensation geeigneter Triazol- und Pyrimidinvorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von 5,6-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-on mit Methoxyacetylchlorid in Gegenwart einer Base wie Triethylamin . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, ist für die großtechnische Synthese von entscheidender Bedeutung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5,6-Dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide kann verschiedene chemische Reaktionen eingehen, darunter:

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; üblicherweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperaturbedingungen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.

Substitution: Nucleophile wie Amine, Thiole oder Halogenide; Reaktionen werden in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der Stammverbindung, die jeweils potenziell einzigartige Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(5,6-Dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Eines der Hauptziele ist CDK2, ein Enzym, das an der Zellzyklusregulation beteiligt ist. Die Verbindung bindet an die aktive Stelle von CDK2, hemmt seine Aktivität und führt in Krebszellen zu einem Zellzyklusarrest und Apoptose . Diese Hemmung wird durch die Bildung von Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen mit wichtigen Aminosäureresten in der aktiven Stelle des Enzyms erreicht .

Wirkmechanismus

The mechanism of action of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

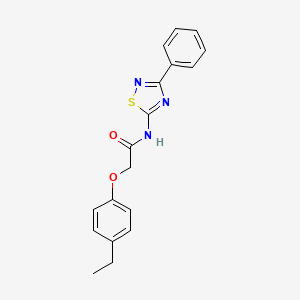

N-(5,6-Dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide kann mit anderen Triazolopyrimidin-Derivaten verglichen werden:

5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinid: Bekannt für seine antiviralen Eigenschaften.

2-Methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazin: Wird als Antitumormittel eingesetzt.

Pyrazolo[3,4-d]pyrimidin-Derivate: Werden als CDK2-Inhibitoren mit potenziellen Antikrebsanwendungen untersucht.

Die Einzigartigkeit von this compound liegt in seinen spezifischen Strukturmerkmalen und seiner Fähigkeit, CDK2 selektiv zu hemmen, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten in der medizinischen Chemie macht .

Eigenschaften

Molekularformel |

C10H13N5O3 |

|---|---|

Molekulargewicht |

251.24 g/mol |

IUPAC-Name |

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C10H13N5O3/c1-5-6(2)11-10-13-9(12-7(16)4-18-3)14-15(10)8(5)17/h4H2,1-3H3,(H2,11,12,13,14,16) |

InChI-Schlüssel |

ZIHCTWVCURMQRS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C2N=C(NN2C1=O)NC(=O)COC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378520.png)

![6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378536.png)

![3-(3,4-dimethoxybenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11378540.png)

![4-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11378543.png)

![4-methyl-2-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11378549.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378557.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B11378561.png)

![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B11378570.png)

![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11378577.png)

![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11378581.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B11378585.png)